molecular formula C17H23N5O14 B1220197 Polyoxin d CAS No. 22976-86-9

Polyoxin d

Cat. No. B1220197
CAS RN: 22976-86-9
M. Wt: 521.4 g/mol
InChI Key: JPFWJDMDPLEUBD-ITJAGOAWSA-N
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Description

Synthesis Analysis

The unified total synthesis of Polyoxin D, along with its analogues Polyoxins J and L, has been achieved through decarbonylative radical coupling reactions. This method leverages α-alkoxyacyl tellurides and a chiral glyoxylic oxime ether for the chemo- and stereoselective construction of the ribonucleoside α-amino acid structures. The synthesis exhibits high efficiency and retains the functionality of the preinstalled nucleobases, demonstrating a potent activity against true fungi (Fujino et al., 2017).

Molecular Structure Analysis

Polyoxin D's structure features complex and densely functionalized dipeptide chains that contain nucleobases, such as thymine and uracil, integral to its biological activity. The synthesis approaches employed highlight the molecule's intricate structure, necessitating precise and controlled chemical reactions to preserve its biological efficacy (Fujino et al., 2017).

Chemical Reactions and Properties

Polyoxin D acts as a competitive inhibitor of UDP-N-acetylglucosamine: chitin N-acetylglucosaminyltransferase (chitin synthetase) in various fungal species, demonstrating its specific interaction with enzymes responsible for chitin synthesis. This inhibition is competitive with respect to UDP-N-acetylglucosamine and results in the prevention of chitin incorporation into the fungal cell wall, affecting fungal growth and morphology (Endo et al., 1970).

Physical Properties Analysis

Polyoxin D's physical properties, such as solubility, stability, and degradation patterns, are crucial for its application as an antifungal agent. The stability of Polyoxin D, including its degradation kinetics in various conditions, is essential for its effective use in agriculture and pharmaceuticals. For instance, the detection and quantification method using UPLC-MS/MS for Polyoxin D in butterbur indicates its stability and degradation pattern under specific conditions, providing insights into its physical properties relevant for application and storage (Rahman et al., 2017).

Chemical Properties Analysis

The chemical properties of Polyoxin D, including its reactivity and interactions with biological molecules, underpin its mode of action as a fungicide. Its competitive inhibition of chitin synthetase showcases its specific chemical interaction with cellular enzymes of fungi, leading to disrupted cell wall synthesis and, consequently, fungal growth inhibition. This specificity highlights the importance of understanding the chemical properties of Polyoxin D in developing antifungal strategies (Endo et al., 1970).

Scientific Research Applications

Specific Scientific Field

Agriculture, specifically in the prevention of plant pathogens .

Summary of the Application

Polyoxin D is an antifungal antibiotic that was discovered by researchers at RIKEN’s Antibiotics Laboratory. It was found to have strong antifungal activity and is used globally as an agricultural antibiotic .

Methods of Application or Experimental Procedures

The active substance of Polyoxin D was detected in the culture broth of an actinomycete named Streptomyces cacaoi var. asoensis. The compound was isolated and purified from this culture broth .

Results or Outcomes

Polyoxin D has been used successfully as a safe pesticide to replace mercury-containing agrochemicals. It has been particularly effective against rice blast disease .

Application in Fungal Cell Wall Biosynthesis

Specific Scientific Field

Biochemistry, specifically in the study of fungal cell wall biosynthesis .

Summary of the Application

Polyoxin D has been found to inhibit the biosynthesis of fungal cell wall chitin .

Methods of Application or Experimental Procedures

In studies, Polyoxin D was found to induce the characteristic swelling of the mycelia of fungi and strongly inhibited the incorporation of 14 C-glucosamine into the fungal cell wall chitin .

Results or Outcomes

The fungitoxicity of Polyoxins A to G was positively related to their inhibition of 14 C-glucosamine incorporation into the cell wall chitin of C. miyabeanus. From these results, it became evident that the antibiotic Polyoxin complex inhibited the biosynthesis of fungal cell wall chitin .

Application as a Fungicide in Various Crops

Specific Scientific Field

Agriculture, specifically in the prevention of diseases in various crops .

Summary of the Application

Polyoxin D is used as a fungicide in a wide variety of crops. It performs like a conventional fungicide against diseases in almonds, grapes, and more .

Methods of Application or Experimental Procedures

Polyoxin D is applied to crops as a fungicide. In almonds, it is effective against Alternaria and scab early in the season. In grapes, it’s effective against Botrytis bunch rot, summer rot, and powdery mildew .

Results or Outcomes

Polyoxin D has shown to be effective in controlling diseases in a wide variety of crops. It has been particularly effective against Alternaria and scab in almonds, and Botrytis bunch rot, summer rot, and powdery mildew in grapes .

Application in Veterinary Medicine

Specific Scientific Field

Veterinary Medicine .

Summary of the Application

Polyoxin D zinc salt has been evaluated for use in veterinary medicine .

Results or Outcomes

The specific results or outcomes of Polyoxin D’s use in veterinary medicine are not detailed in the source .

Application as a Biological Fungicide

Specific Scientific Field

Agriculture, specifically in the prevention of diseases in various crops .

Summary of the Application

Polyoxin D zinc salt, marketed as PH-D®, is a biological fungicide that performs like a conventional fungicide against diseases in a wide variety of crops .

Methods of Application or Experimental Procedures

PH-D® is applied to crops as a fungicide. It is effective against Alternaria and scab early in the season in almonds, and against Botrytis bunch rot, summer rot, and powdery mildew in grapes .

Results or Outcomes

PH-D® has shown to be effective in controlling diseases in a wide variety of crops. It has been particularly effective against Alternaria and scab in almonds, and Botrytis bunch rot, summer rot, and powdery mildew in grapes .

Application in Nucleoside Antibiotics

Specific Scientific Field

Biochemistry, specifically in the study of nucleoside antibiotics .

Summary of the Application

Polyoxin D is a type of nucleoside antibiotic. Nucleoside antibiotics have various possible applications such as antibacterial, antifungal, anticancer, or herbicidal agents .

Results or Outcomes

The specific results or outcomes of Polyoxin D’s use in nucleoside antibiotics are not detailed in the source .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Polyoxin D . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWJDMDPLEUBD-ITJAGOAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22976-86-9, 33401-46-6 (zinc salt)
Record name Polyoxorim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22976-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyoxorim [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30873865
Record name Polyoxin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Allofuranuronic acid, 5-[[2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonoyl]amino]-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy-

CAS RN

22976-86-9
Record name Polyoxorim [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyoxin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLYOXORIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2468O1N7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,050
Citations
A Endo, K Kakiki, T Misato - Journal of Bacteriology, 1970 - Am Soc Microbiol
… in the presence of polyoxin D, also suggested that the primary site of action of polyoxin D was in … of action of polyoxin D. It is shown that the antibiotic selectively inhibits chitin synthetase. …
Number of citations: 250 journals.asm.org
JM Becker, NL Covert, P Shenbagamurthi… - Antimicrobial Agents …, 1983 - Am Soc Microbiol
… It is known that polyoxin D inhibits chitin synthetase of S. cerevisiae (15), and chitin is … polyoxin D on Cochliobolus miyabeanus similar to those reported (6). We observed that polyoxin D…
Number of citations: 116 journals.asm.org
N Ohta, K Kakiki, T Misato - Agricultural and Biological Chemistry, 1970 - Taylor & Francis
… We thought that Polyoxin D might cause the similar abnormal accumulation of the intermediates and tried to extract amino sugar derivatives from the Polyoxin D-treated mycelia …
Number of citations: 85 www.tandfonline.com
A Endo, T Misato - Biochemical and biophysical research communications, 1969 - Elsevier
… 1 shows that polyoxin D at a concentration … the same in the control and the polyoxin D-added experiment. … to polyoxin D than was the intact mycelia (Fig. 1 and Table I). …
Number of citations: 182 www.sciencedirect.com
B Bowers, G Levin, E Cabib - Journal of bacteriology, 1974 - Am Soc Microbiol
… In the presence of the antibiotic polyoxin D, a potent inhibitor of … The effective concentrations of polyoxin D (0.1 to 1 mg/ml) … and high concentrations of polyoxin D, we have observed …
Number of citations: 128 journals.asm.org
E Cabib - Antimicrobial agents and chemotherapy, 1991 - Am Soc Microbiol
… Polyoxin D, nikkomycin X, and nikkomycin Z are all competitive … Polyoxin D was much more effective than nikkomycin Z in … both Chsl and Chs2 are inhibited by polyoxin D (Fig. 1), the …
Number of citations: 185 journals.asm.org
MM Rahman, AM Abd El-Aty, SW Kim, TW Na, HC Shin… - Food chemistry, 2017 - Elsevier
… Polyoxin D, a novel class of nucleoside antibiotics produced … Polyoxin D is extremely water soluble and is formulated as its … This unique, non-toxic mode of action renders polyoxin D an …
Number of citations: 10 www.sciencedirect.com
GW Gooday, A De Rousset-Hall, D Hunsley - Transactions of the British …, 1976 - Elsevier
… The antifungal antibiotic polyoxin D prevented the elongation … Effect of polyoxin D concentrations on elongation of excised … ends dipped into solutions of polyoxin D at …
Number of citations: 44 www.sciencedirect.com
I Sobottka, K Bartscht, P Schäfer, T Weitzel… - Parasitology …, 2002 - Springer
… Using an in vitro assay, polyoxin D at 1, 10 … polyoxin D. A significant reduction of parasitic foci was achieved for nikkomycin Z at 10 and 100 μg/ml up to day9 post-infection. Polyoxin D …
Number of citations: 14 link.springer.com
GW Gooday - Biochemical Journal, 1972 - ncbi.nlm.nih.gov
… Polyoxin D inhibited the chitin synthetase activity in the … polyoxin D gave 50% inhibition. Young excised stalks of the … in vitro to study the effect of polyoxin D on morphogenesis. …
Number of citations: 25 www.ncbi.nlm.nih.gov

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